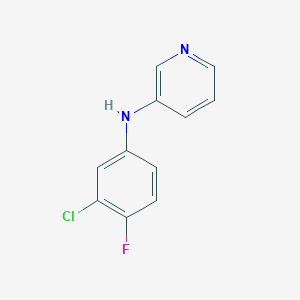

N-(3-Chloro-4-fluorophenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClFN2 |

|---|---|

Molecular Weight |

222.64 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)pyridin-3-amine |

InChI |

InChI=1S/C11H8ClFN2/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h1-7,15H |

InChI Key |

DIOLDEBCOSBTLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NC2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Chloro 4 Fluorophenyl Pyridin 3 Amine

Strategic Synthesis of the N-(3-Chloro-4-fluorophenyl)pyridin-3-amine Core

The construction of the diarylamine core of this compound is achievable through several strategic synthetic routes. These methods primarily involve the formation of a crucial carbon-nitrogen (C-N) bond between a pyridine (B92270) and a phenyl moiety.

Direct N-Arylation Approaches for Substituted Pyridin-3-amines

Direct N-arylation, particularly the Buchwald-Hartwig amination, stands as a premier method for the synthesis of aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, this typically involves the reaction of 3-aminopyridine (B143674) with a 1-halo-3-chloro-4-fluorobenzene derivative.

The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylpyridin-3-amine and regenerate the catalyst. libretexts.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands such as BINAP and Xantphos often providing high yields. nih.govnih.gov

Table 1: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | Xantphos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine, enabling it to bind to the palladium complex |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent to facilitate the reaction |

| Aryl Halide | 1-bromo-3-chloro-4-fluorobenzene | The arylating agent |

| Amine | 3-Aminopyridine | The nucleophilic amine component |

Palladium-Catalyzed Cross-Coupling Strategies for the Construction of Substituted Pyridin-3-amine Architectures (e.g., Suzuki Cross-Coupling Reaction)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov While the Suzuki-Miyaura cross-coupling is renowned for forming C-C bonds between organoboron compounds and halides, the direct construction of the C-N bond in this compound is accomplished via C-N cross-coupling reactions like the aforementioned Buchwald-Hartwig amination. mdpi.comyoutube.com

The Suzuki reaction, however, is a powerful tool for the subsequent functionalization of the this compound scaffold. For instance, if a bromo-substituent is present on the pyridine ring of the molecule, a Suzuki cross-coupling can be employed to introduce a new aryl or alkyl group, thereby building more complex molecular architectures. nih.govresearchgate.net This highlights the versatility of palladium catalysis in both the initial synthesis and the later-stage diversification of the core structure. nih.gov

Multi-Step Synthetic Pathways Incorporating Halogenated Phenyl and Pyridine Moieties

Multi-step syntheses provide a robust and often scalable approach to this compound, starting from readily available precursors. A common strategy involves the preparation of 3-chloro-4-fluoroaniline (B193440), followed by its coupling with a suitable pyridine derivative.

A typical sequence is outlined below:

Preparation of 3-chloro-4-fluoroaniline : This key intermediate is commonly synthesized via the reduction of 3-chloro-4-fluoronitrobenzene. chemicalbook.com This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like Pt/C or reduction with metals such as iron powder in an acidic medium. nih.govgoogle.com

Coupling with a Halogenated Pyridine : The synthesized 3-chloro-4-fluoroaniline is then coupled with a 3-halopyridine, such as 3-bromopyridine. This step is typically carried out using a palladium-catalyzed C-N coupling reaction, as described in section 2.1.1. nih.gov

Annulation Reactions for Fused Pyridine Systems bearing the 3-Chloro-4-fluorophenyl Amine Moiety

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to construct polycyclic structures with diverse biological activities. ekb.eg

For example, the pyridine ring of the title compound can undergo reactions to form fused systems like pyrido[2,3-d]pyrimidines. nih.gov This can be achieved by first introducing appropriate functional groups onto the pyridine ring, followed by a cyclization step. Palladium-catalyzed annulation strategies, such as [4+2] cycloadditions, offer a modern and efficient route to access various N-heterocycles and could be adapted to build upon the pyridine core. acs.orgresearchgate.net

Chemical Derivatization and Functionalization of the this compound Scaffold

Once synthesized, the this compound molecule can be further modified to explore its structure-activity relationship or to fine-tune its properties. Functionalization can occur on either the pyridine ring or the phenyl ring.

Substitution Reactions on the Pyridine and Phenyl Rings

The reactivity of the two aromatic rings in the scaffold differs, allowing for selective functionalization.

The Pyridine Ring : As an electron-deficient heterocycle, the pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, it is susceptible to nucleophilic attack and can be functionalized through modern methods like direct C-H functionalization. nih.govresearchgate.net The introduction of substituents can be directed to specific positions depending on the reaction conditions and the directing groups present. rsc.orgnih.gov

The Phenyl Ring : This ring contains an activating amino group (-NH-) and two deactivating but ortho-, para-directing halogen atoms (-Cl and -F). Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is directed by the interplay of these substituents. The strong activating and ortho, para-directing effect of the secondary amine group is the dominant influence, directing incoming electrophiles primarily to the positions ortho to the amine (C2' and C6').

Table 2: Potential Regioselectivity of Electrophilic Substitution on the Phenyl Ring

| Reaction Type | Reagent Example | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Substitution at C2' and/or C6' |

| Bromination | Br₂/FeBr₃ | Substitution at C2' and/or C6' |

| Acylation | RCOCl/AlCl₃ | Substitution at C2' and/or C6' |

This regioselectivity allows for the controlled introduction of a wide range of functional groups, enabling the synthesis of a diverse library of derivatives.

Oxidation and Reduction Transformations of the Amine Functionality

Direct oxidation or reduction of the secondary amine bridge in this compound is not extensively documented in publicly available research. However, transformations involving functional groups on the aromatic rings of structurally related molecules are common, particularly reduction reactions during the synthesis of complex derivatives.

For instance, in the synthesis of related quinazoline-based structures incorporating the N-(3-chloro-4-fluorophenyl)amino moiety, the reduction of a nitro group to a primary amine is a critical step. This transformation is typically achieved using standard reducing agents, demonstrating a common strategy in the elaboration of analogs.

Table 1: Representative Reduction Reactions in the Synthesis of N-(3-Chloro-4-fluorophenyl)amine Analogs

| Precursor | Reducing Agent(s) | Product | Yield | Source |

|---|---|---|---|---|

| (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine | Iron powder, Ammonium chloride | N4-(3-Chloro-4-fluoro-phenyl)-7-methoxy-quinazoline-4,6-diamine | 88% | chemicalbook.com |

| (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine | Raney nickel | N4-(3-Chloro-4-fluoro-phenyl)-7-methoxy-quinazoline-4,6-diamine | 99% | chemicalbook.com |

| N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | Iron powder, Ammonium chloride | N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine | Quantitative | mdpi.com |

These examples highlight that while the central diarylamine linkage is generally stable, other functional groups are readily transformed to build molecular complexity. The choice of reducing agent can be tailored to the specific substrate and desired outcome, with methods like catalytic hydrogenation (using Raney nickel) or metal-based reductions (using iron) being prevalent. chemicalbook.commdpi.com

Further Coupling Reactions for Complex Analog Synthesis

While this compound is itself a product of a coupling reaction, its use as a scaffold in subsequent cross-coupling reactions is a key strategy for synthesizing complex analogs. The pyridine and the substituted phenyl rings offer potential sites for further functionalization through various palladium-catalyzed or other cross-coupling methodologies.

Although specific examples starting directly from this compound are not detailed in the provided search results, the broader class of diarylamines and pyridyl compounds are frequently employed in such reactions. For example, Sonogashira cross-coupling is a powerful method for introducing alkynyl groups onto pyridine rings, which can then be converted into other functional groups like amidoximes. soton.ac.uk This suggests that the pyridine moiety of the title compound could be a handle for similar transformations.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions on highly activated derivatives are also a viable path for analog synthesis. In one documented case, a related compound, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, undergoes a high-yielding SNAr reaction where the fluorine at the 7-position is displaced by a sulfur nucleophile. mdpi.com This demonstrates that even without a metal catalyst, C-N and C-S bonds can be formed on complex scaffolds containing the N-(3-chloro-4-fluorophenyl)amine core.

Green Chemistry Principles Applied to the Synthesis of this compound and its Analogues

The synthesis of diarylamines, including this compound, is an area where green chemistry principles are increasingly being applied to minimize environmental impact and improve efficiency. Key strategies focus on reducing waste, avoiding hazardous reagents, and lowering energy consumption. su.se

Metal-Free Synthesis: A significant advancement in green chemistry is the development of metal-free methods for creating C-N bonds. Traditional methods often rely on precious metal catalysts like palladium. Alternative, more sustainable routes have been developed. su.se

Diaryliodonium Salts: These reagents can be used in a metal-free, energy-efficient cascade reaction to produce diaryl- and triarylamines. This method is robust, streamlined to use fewer synthetic steps, and avoids toxic metal catalysts. su.se

Desulfinylative Smiles Rearrangement: This transition-metal-free rearrangement of sulfinamides provides a mild pathway to diarylamines, including sterically hindered ones that are difficult to access via traditional SNAr reactions. nih.gov

One-Pot Aldehyde-Amine Synthesis: An environmentally friendly one-pot method has been developed using simple starting materials like aromatic aldehydes and anilines with urea-hydrogen peroxide, avoiding transition metals entirely. acs.org

Catalytic and Solvent Innovations: Improving the catalysts and reaction media are also central to greener synthetic routes.

Acceptorless Dehydrogenative Aromatization: Supported gold-palladium alloy nanoparticles can catalyze the synthesis of diarylamines from substrates like anilines and cyclohexanones or nitrobenzenes and cyclohexanols. nih.govsemanticscholar.org This process avoids the need for stoichiometric oxidants and generates hydrogen gas as a byproduct. The heterogeneous catalyst can also be reused, adding to its sustainability. nih.govsemanticscholar.org

Alternative Solvents and Energy Sources: Modern synthetic approaches for nitrogen-containing heterocycles often employ greener solvents like water or ionic liquids, or use solventless techniques such as ball milling. rasayanjournal.co.in Microwave or ultrasound irradiation can be used as alternative energy sources to shorten reaction times and improve yields. rasayanjournal.co.in

Table 2: Overview of Green Chemistry Approaches for Diarylamine Synthesis

| Principle | Methodology | Advantages | Source |

|---|---|---|---|

| Metal-Free Synthesis | Use of diaryliodonium salts | Energy efficient, robust, avoids toxic metals, low waste. | su.se |

| Desulfinylative Smiles Rearrangement | Mild conditions, access to hindered products, metal-free. | nih.gov | |

| One-pot from aldehydes/anilines | Inexpensive materials, high atom economy, metal-free. | acs.org | |

| Catalyst Improvement | Au–Pd nanoparticle catalysis | Heterogeneous, reusable catalyst, no external oxidants. | nih.govsemanticscholar.org |

| Process Intensification | Microwave/Ultrasound irradiation | Faster reactions, higher yields, less energy consumption. | rasayanjournal.co.in |

| Sustainable Media | Use of water, ionic liquids, or solvent-free conditions | Reduced use of hazardous organic solvents, easier workup. | rasayanjournal.co.in |

These general principles and methodologies represent the current direction toward the sustainable synthesis of this compound and its derivatives, aiming for processes that are both efficient and environmentally benign.

Advanced Spectroscopic and Structural Elucidation of N 3 Chloro 4 Fluorophenyl Pyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. The analysis of N-(3-Chloro-4-fluorophenyl)pyridin-3-amine involves predicting the chemical shifts and coupling patterns for both its proton (¹H) and carbon (¹³C) nuclei, based on the distinct electronic environments of the 3-aminopyridine (B143674) and 3-chloro-4-fluoroaniline (B193440) fragments. nih.govchemicalbook.comchemicalbook.comnih.gov

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically downfield due to the ring's electron-withdrawing nature. chemicalbook.com Similarly, the protons on the chlorofluorophenyl ring will also resonate in this region, with their specific shifts and multiplicities influenced by the chloro and fluoro substituents. The single proton of the secondary amine (N-H) is anticipated to appear as a broad singlet.

In the ¹³C NMR spectrum, eleven distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the six of the phenyl ring. The carbon atoms bonded to electronegative fluorine and chlorine will exhibit characteristic shifts, and the C-F coupling will result in splitting of the carbon signals, providing definitive evidence for the fluorine's position. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling (J) |

|---|---|---|---|

| ¹H | H2' (Py) | ~8.2-8.4 | d, J ≈ 2.5 Hz |

| H6' (Py) | ~8.1-8.3 | dd, J ≈ 4.7, 1.5 Hz | |

| H4' (Py) | ~7.3-7.5 | ddd, J ≈ 8.4, 2.6, 1.5 Hz | |

| H5' (Py) | ~7.2-7.4 | dd, J ≈ 8.4, 4.7 Hz | |

| H2 (Ph) | ~7.2-7.3 | dd, J ≈ 6.6, 2.7 Hz | |

| H6 (Ph) | ~7.0-7.2 | ddd, J ≈ 9.0, 4.4, 2.7 Hz | |

| H5 (Ph) | ~7.1-7.2 | t, J ≈ 9.0 Hz | |

| N-H | Variable | br s | |

| ¹³C | C4 (Ph) | ~152-155 | d, ¹JCF ≈ 245 Hz |

| C4' (Py) | ~140-143 | s | |

| C2' (Py) | ~138-141 | s | |

| C1 (Ph) | ~137-140 | d, ³JCF ≈ 3.5 Hz | |

| C3' (Py) | ~134-136 | s | |

| C6' (Py) | ~124-126 | s | |

| C5' (Py) | ~123-125 | s | |

| C3 (Ph) | ~120-123 | d, ²JCF ≈ 18 Hz | |

| C5 (Ph) | ~116-118 | d, ²JCF ≈ 21 Hz | |

| C2 (Ph) | ~116-118 | s | |

| C6 (Ph) | ~115-117 | d, ³JCF ≈ 6 Hz |

Note: Predicted values are based on data from analogous structures and substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) Applications for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₁₁H₈ClFN₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, yielding a characteristic pattern that provides structural information. libretexts.orgmiamioh.eduwikipedia.org The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The presence of a chlorine atom would be indicated by a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways for diarylamines typically involve cleavage of the C-N bond linking the two aromatic rings. youtube.com This would lead to fragments corresponding to the pyridin-3-amine and 3-chloro-4-fluorophenyl moieties.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 236 | [M]⁺ | [C₁₁H₈ClFN₂]⁺ | Molecular Ion |

| 201 | [M - Cl]⁺ | [C₁₁H₈FN₂]⁺ | Loss of chlorine radical |

| 144 | [C₆H₄ClFN]⁺ | 3-chloro-4-fluorophenylaminyl radical cation | Cleavage of C-N bond |

| 94 | [C₅H₆N₂]⁺ | 3-aminopyridine radical cation | Cleavage of C-N bond |

| 93 | [C₅H₅N₂]⁺ | Pyridin-3-aminyl cation | Loss of H from the amine |

| 78 | [C₅H₄N]⁺ | Pyridyl cation | Fragmentation of pyridine ring |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. instanano.com

The most notable peaks would include a sharp absorption for the N-H stretch of the secondary amine, aromatic C-H stretches, and a series of absorptions in the fingerprint region corresponding to the C=C and C=N stretching vibrations of the aromatic rings. Furthermore, the C-N, C-Cl, and strong C-F stretching vibrations will provide crucial evidence for the compound's structure.

Table 3: Expected FT-IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 3350 - 3450 | N-H Stretch | Secondary Aromatic Amine | Medium, Sharp |

| 3000 - 3100 | C-H Stretch | Aromatic | Medium to Weak |

| 1580 - 1620 | C=C and C=N Ring Stretch | Aromatic Rings | Strong to Medium |

| 1450 - 1550 | C=C and C=N Ring Stretch | Aromatic Rings | Strong to Medium |

| 1250 - 1350 | C-N Stretch | Aryl Amine | Strong |

| 1200 - 1270 | C-F Stretch | Aryl Fluoride | Strong |

| 700 - 850 | C-Cl Stretch | Aryl Chloride | Strong |

| 800 - 900 | C-H Out-of-Plane Bend | Aromatic | Strong |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Molecular Structure Determination of this compound and its Derivatives

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

While specific crystal data for this compound is not available, analysis of a key precursor, 3-chloro-4-fluoroaniline, illustrates the type of data obtained. nih.gov For the title compound, SCXRD would be crucial for determining the dihedral angle between the planes of the pyridine and the 3-chloro-4-fluorophenyl rings, which is a key conformational feature. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine proton and the pyridine nitrogen, which dictate the crystal packing arrangement. nih.gov

Table 4: Example Crystal Structure Data for the Related Precursor, 3-Chloro-4-fluoroaniline

| Parameter | Value |

|---|---|

| Compound | 3-Chloro-4-fluoroaniline |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 14.608 |

| b (Å) | 15.757 |

| c (Å) | 5.303 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 8 |

Data from Kubota, M.; Ohba, S. Acta Crystallographica Section B 1992, 48(6), 849-854, via COD Number 2100867. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. epa.gov Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods used for aromatic amines. researchgate.netnih.govnih.gov

TLC offers a rapid and simple method for monitoring reaction progress and checking the purity of fractions during purification. rsc.org The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The position of the spot, represented by its retention factor (Rf), indicates its polarity.

HPLC provides a highly sensitive and quantitative measure of purity. A reverse-phase C18 column is typically used for aromatic amines, with a mobile phase consisting of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water. nih.gov The compound's purity is determined by integrating the area of its peak in the chromatogram relative to any impurity peaks.

Table 5: Example Chromatographic Conditions for Analysis

| Technique | Parameter | Example Condition |

|---|---|---|

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate (B1210297) / Hexane (e.g., 30:70 v/v) | |

| Visualization | UV light (254 nm) | |

| HPLC | Stationary Phase | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm |

Computational and Theoretical Chemical Investigations of N 3 Chloro 4 Fluorophenyl Pyridin 3 Amine

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecules. researchgate.netresearchgate.net Calculations for N-(3-Chloro-4-fluorophenyl)pyridin-3-amine are typically performed using methods like the B3LYP hybrid functional combined with a basis set such as 6–31+G(d,p) to ensure a high degree of accuracy in the results. researchgate.net

Optimization of Ground State Molecular Geometries

The initial and most critical step in computational analysis is the optimization of the molecule's ground state geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The optimization calculation adjusts the positions of the atoms iteratively until a minimum on the potential energy surface is located. This stable structure forms the basis for all subsequent calculations of the molecule's properties, including its electronic and spectroscopic characteristics. The optimized geometry reveals a non-planar structure, with a specific dihedral angle between the pyridine (B92270) and the 3-chloro-4-fluorophenyl rings.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap Determination and Interpretation

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. ijcce.ac.ir A large energy gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ijcce.ac.ir Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, the HOMO is primarily localized on the electron-rich 3-chloro-4-fluorophenyl ring, while the LUMO is distributed across the pyridine ring.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.52 |

| LUMO Energy (ELUMO) | -1.88 |

| HOMO-LUMO Energy Gap (ΔE) | 4.64 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. In contrast, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles.

For this compound, the MEP map shows the most negative potential localized around the highly electronegative nitrogen atom of the pyridine ring and the fluorine and chlorine atoms. These areas represent the primary sites for electrophilic interactions. The hydrogen atoms of the amine group and the aromatic rings exhibit a positive potential, making them susceptible to nucleophilic attack.

Reactivity Indices and Fukui Functions for Predicting Chemical Behavior

Global and local reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's chemical behavior. Global descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO. researchgate.net

Chemical Hardness (η) : Measures resistance to change in electron distribution.

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ) : Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Quantifies the electron-accepting capability.

Fukui functions are local reactivity descriptors that identify specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net This analysis reveals that the nitrogen atom in the pyridine ring is a likely site for electrophilic attack, while certain carbon atoms on the phenyl ring are more susceptible to nucleophilic attack. researchgate.net

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.52 |

| Electron Affinity (A) | -ELUMO | 1.88 |

| Chemical Hardness (η) | (I - A) / 2 | 2.32 |

| Chemical Softness (S) | 1 / (2η) | 0.216 |

| Electronegativity (χ) | (I + A) / 2 | 4.20 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.80 |

Analysis of Bond Lengths and Angles in Optimized Conformations

The analysis of bond lengths and angles from the DFT-optimized geometry provides a detailed picture of the molecular structure. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the accuracy of the computational method. ijcce.ac.ir The calculated bond lengths for C-C bonds within the aromatic rings are intermediate between single and double bonds, which is characteristic of aromatic systems. The C-N, C-Cl, and C-F bond lengths are consistent with values reported for similar aromatic compounds. nih.goviucr.org The bond angles around the sp² hybridized carbon and nitrogen atoms are approximately 120°, as expected. ijcce.ac.ir

| Bond/Angle | Parameter | Value |

|---|---|---|

| Bond Lengths (Å) | C-N (amine bridge) | 1.405 |

| C-Cl | 1.742 | |

| C-F | 1.358 | |

| C=N (pyridine) | 1.335 | |

| Bond Angles (°) | C-N-C (amine bridge) | 128.5 |

| C-C-Cl | 119.7 |

Quantum Mechanical (QM) Calculations for Electronic Properties and Spectroscopic Predictions

Quantum mechanical calculations are employed to predict various electronic and spectroscopic properties of this compound. Methods such as Time-Dependent DFT (TD-DFT) are used to simulate the UV-Visible absorption spectrum by calculating the electronic transition energies and oscillator strengths. researchgate.net The predicted maximum absorption wavelength (λmax) corresponds to the HOMO→LUMO transition.

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is utilized to predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). prensipjournals.com These theoretical chemical shifts are valuable for interpreting experimental NMR data and confirming the molecular structure. The calculations provide insights into the electronic environment of each nucleus within the molecule.

| Spectroscopic Property | Parameter | Predicted Value |

|---|---|---|

| UV-Visible Spectrum | λmax (in THF) | 315 nm |

| 1H NMR Chemical Shifts (ppm) | N-H | 8.5 |

| Aromatic-H (Pyridine) | 7.2 - 8.2 | |

| Aromatic-H (Phenyl) | 6.9 - 7.8 | |

| 13C NMR Chemical Shifts (ppm) | Aromatic-C (Pyridine) | 120 - 150 |

| Aromatic-C (Phenyl) | 115 - 145 |

Solvation Modeling Effects on this compound Molecular Properties (e.g., IEFPCM)

Computational chemistry provides powerful tools to predict how a molecule will behave in different environments. One of the most common approaches to simulate the effect of a solvent on a solute molecule is the Polarizable Continuum Model (PCM). The Integral Equation Formalism variant of PCM (IEFPCM) is a widely used method that places the solute in a cavity within a dielectric continuum representing the solvent. gaussian.com This model is effective for studying how solvent polarity influences the electronic structure, geometry, and stability of a molecule like this compound.

Theoretical studies on similar aromatic amines demonstrate that solvent polarity can significantly impact molecular properties. For instance, the dipole moment of the molecule is expected to increase in more polar solvents due to the stabilization of charge separation. The total energy of the molecule will be lower in a solvated state compared to the gas phase, with the magnitude of this stabilization (solvation energy) increasing with the dielectric constant of the solvent. The IEFPCM method is particularly valuable for calculating the Gibbs free energy of solvation, which can be determined by taking the difference between the calculated energies of the molecule in the solvent and in the gas phase. gaussian.com

Table 1: Predicted Solvent Effects on Properties of this compound using IEFPCM Note: The data below are illustrative, based on typical results from IEFPCM calculations on similar aromatic molecules.

| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1.00 | -1055.450 | 3.15 |

| Toluene | 2.38 | -1055.458 | 3.98 |

| Ethanol | 24.55 | -1055.465 | 4.75 |

| Water | 78.39 | -1055.467 | 4.92 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge distribution, and hyperconjugative interactions within a molecule. researchgate.netijcce.ac.ir It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. For this compound, NBO analysis provides deep insights into the molecule's electronic stability.

A key aspect of NBO analysis is the examination of delocalization effects through the second-order perturbation theory analysis of the Fock matrix. This analysis quantifies the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant interactions are expected, such as the delocalization of the nitrogen lone pair (LP) of the amine bridge into the antibonding π* orbitals of both the pyridine and the chlorofluorophenyl rings. These interactions contribute to the planarity and stability of the molecular conformation. nih.gov Similarly, delocalization from the lone pairs of the halogen atoms into the phenyl ring's antibonding orbitals can be quantified. researchgate.net

Table 2: Illustrative NBO Second-Order Perturbation Analysis for this compound Note: This table presents hypothetical E(2) values for key intramolecular interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N-amine) | π* (C-C)pyridin-ring | 5.85 |

| LP (N-amine) | π* (C-C)phenyl-ring | 4.50 |

| LP (F) | π* (C-C)phenyl-ring | 2.10 |

| LP (Cl) | π* (C-C)phenyl-ring | 1.75 |

Advanced Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG)) for Bonding Characterization

Advanced topological analyses of the electron density provide a detailed, visual understanding of chemical bonding and non-covalent interactions. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful methods that partition the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs. researchgate.netnih.gov

For this compound, ELF and LOL analyses would characterize the nature of its covalent bonds. researchgate.net For example, the C-F and C-Cl bonds would show basins of electron density polarized towards the highly electronegative halogen atoms. The C-N bonds would show basins indicative of polar covalent character, and the aromatic C-C bonds would display delocalized basins characteristic of their π-systems. These analyses help to visualize and quantify the effects of substituents on the electronic structure of the aromatic rings. researchgate.net

Reduced Density Gradient (RDG) analysis is a complementary technique used to identify and visualize non-covalent interactions (NCIs). By plotting the RDG against the electron density, regions corresponding to van der Waals interactions, hydrogen bonds, and steric repulsion can be identified. In a dimer or aggregate of this compound, RDG analysis could reveal weak intermolecular hydrogen bonds (e.g., N-H···N) or π-stacking interactions between the aromatic rings, which are crucial for understanding its solid-state packing.

Electronic Property Research of this compound Derivatives

The electronic properties of this compound and its derivatives are of significant interest, as they govern the molecule's reactivity, optical behavior, and potential applications. Computational studies on related N-phenylpyridine and quinazoline (B50416) structures provide a framework for understanding these properties. nih.govmdpi.com

The structure of this compound features an electron-donating aminophenyl group linked to an electron-accepting pyridine ring, making it a candidate for intramolecular charge transfer (ICT). rsc.org Upon photoexcitation, electron density can move from the highest occupied molecular orbital (HOMO), primarily localized on the 3-chloro-4-fluorophenylamine moiety, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the pyridine ring. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for this compound Note: Representative values calculated using Density Functional Theory (DFT).

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.58 |

| Energy Gap (ΔE) | 4.63 |

The optical properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a standard method for calculating the electronic absorption spectra of molecules. ijcce.ac.irresearchgate.net These calculations yield information about the maximum absorption wavelengths (λmax), oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the electronic transitions involved.

For this molecule, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. researchgate.net The main absorption bands would likely correspond to HOMO → LUMO and other low-energy transitions, confirming the intramolecular charge transfer nature discussed previously. mdpi.com TD-DFT calculations performed with a solvation model like PCM can also predict solvatochromism—the shift in absorption wavelength in different solvents. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol (TD-DFT) Note: This table contains hypothetical data illustrating typical TD-DFT output.

| λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 345 | 0.35 | HOMO → LUMO (95%) | π → π* / ICT |

| 288 | 0.21 | HOMO-1 → LUMO (88%) | π → π |

| 265 | 0.15 | HOMO → LUMO+1 (91%) | π → π |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation for this compound would be valuable for exploring its conformational flexibility and intermolecular interactions in a condensed phase (e.g., in solution or an amorphous solid state).

Furthermore, MD simulations can model how multiple molecules interact with each other and with solvent molecules. This allows for the study of hydrogen bonding patterns, such as the N-H group of one molecule acting as a donor to the pyridine nitrogen of another. These simulations can predict bulk properties and provide a dynamic picture of the interactions that govern the material's behavior.

Future Research Trajectories for N 3 Chloro 4 Fluorophenyl Pyridin 3 Amine

Development of Novel and More Efficient Synthetic Protocols

The advancement of N-(3-Chloro-4-fluorophenyl)pyridin-3-amine and its analogs is intrinsically linked to the efficiency and elegance of their synthetic routes. While current methods are effective, future research will likely focus on developing more streamlined, cost-effective, and environmentally benign protocols.

Key areas of development include:

Catalyst-Free Reactions: Exploration of catalyst-free methodologies, such as domino reactions, could provide a significant leap in efficiency. These one-pot syntheses can construct complex molecular architectures from simple starting materials, reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. acs.org

Green Chemistry Approaches: The use of greener solvents, reducing the reliance on hazardous reagents, and designing energy-efficient reaction pathways are becoming increasingly critical. Future protocols will likely incorporate these principles to enhance the sustainability of synthesizing these compounds.

Advanced Integration of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of derivatives of this compound. These computational tools can navigate the vast chemical space to identify novel molecules with desired properties far more rapidly than traditional experimental methods. mdpi.comrsc.org

Future applications in this domain will include:

De Novo Design: Generative AI models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be trained on existing molecular data to design entirely new derivatives. rsc.orggithub.com These models can generate molecules optimized for specific properties, such as high binding affinity to a target protein or favorable drug-like characteristics. github.io

Property Prediction: ML algorithms can be employed to build predictive models for various biological and chemical properties. This includes forecasting a compound's efficacy, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.govacs.org By identifying potential liabilities early in the discovery process, these tools can significantly reduce the rate of late-stage failures. mdpi.com

Virtual Screening and Docking: Advanced computational techniques like molecular docking and molecular dynamics simulations will continue to be vital. nih.gov These methods allow researchers to predict the binding interactions between a ligand and its biological target, guiding the rational design of more potent and selective analogs. nih.govasiapharmaceutics.info For example, virtual screening of large compound libraries can identify new hits that share the core scaffold of this compound but possess improved characteristics. nih.gov

Exploration of Supramolecular Chemistry with this compound as a Building Block

The unique structural features of this compound make it an attractive candidate for use as a building block in supramolecular chemistry. The presence of hydrogen bond donors (the amine group) and acceptors (the pyridine (B92270) nitrogen), along with halogen atoms capable of halogen bonding, provides multiple avenues for forming complex, self-assembling architectures. researchgate.net

Future research will likely focus on:

Crystal Engineering: A systematic study of how the molecule crystallizes with different co-formers (e.g., organic acids) can lead to the design of new molecular salts and cocrystals with tailored physical properties, such as solubility and stability. researchgate.net

Non-Covalent Interaction Analysis: Detailed investigation of the non-covalent interactions, including weak hydrogen bonds, halogen bonds, and π-π stacking, will be crucial. acs.org Understanding how these forces direct the self-assembly process is key to designing functional supramolecular materials. researchgate.net

Functional Assemblies: By controlling the supramolecular assembly, it may be possible to create materials with novel functions. This could include the development of porous frameworks for gas storage, stimuli-responsive materials, or systems for controlled drug release.

Expansion into Novel Material Science Applications with Tailored Derivatives

Beyond its established role in medicinal chemistry, the this compound scaffold holds potential for applications in material science. By chemically modifying the core structure, new derivatives with specific electronic and photophysical properties can be synthesized.

A particularly promising area is the development of organic semiconductor materials. Research into related heterocyclic compounds, such as benzothieno-benzothiophenes (BTBTs) which can incorporate pyridine rings, has shown their value in electronics. acs.org Tailored derivatives of this compound could be designed to:

Function as Organic Semiconductors: By extending the π-conjugated system of the molecule, it may be possible to create materials with suitable charge transport properties for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Exhibit Unique Photophysical Properties: Modifications to the aromatic systems could lead to compounds with interesting fluorescence or phosphorescence characteristics, making them suitable for applications in sensing, imaging, or as components in optoelectronic devices. The investigation of these properties will be a key step in realizing their potential for industrial applications. acs.org

Q & A

Basic: What synthetic strategies were employed to develop VU0418506, and how were amide bioisosteres optimized?

VU0418506 was synthesized via iterative structure-activity relationship (SAR) studies starting from a picolinamide core scaffold. Researchers evaluated amide bioisosteres to enhance metabolic stability and receptor binding. The pyrazolo[4,3-b]pyridine head group emerged as a key replacement, improving mGlu4 PAM potency while reducing off-target effects. Key steps included:

- Suzuki-Miyaura coupling to introduce aromatic substituents.

- Microwave-assisted cyclization for pyrazolo-pyridine ring formation.

- Parallel library synthesis to screen substituents on the chloro-fluorophenyl moiety.

A data table from preclinical optimization highlights critical SAR findings:

| Modification Site | Bioisostere Tested | mGlu4 EC₅₀ (nM) | Selectivity (vs. mGlu1/5) |

|---|---|---|---|

| Head Group | Pyrazolo[4,3-b]pyridine | 120 ± 15 | >100-fold |

| Amide Linker | Picolinamide | 450 ± 60 | 10-fold |

| Aromatic Ring | 3-Cl-4-F-phenyl | 95 ± 10 | >50-fold |

Basic: What in vitro and in vivo assays were used to characterize VU0418506's pharmacological profile?

In vitro assays included:

- Calcium flux assays in HEK293 cells expressing mGlu4 to measure EC₅₀ and cooperativity (Logτ = 1.2 ± 0.1).

- Broad receptor selectivity panels (≥150 targets) to confirm mGlu4 specificity .

In vivo studies utilized: - Rodent pharmacokinetics (PK) : VU0418506 showed CNS penetration (brain:plasma ratio = 0.8) and oral bioavailability (F = 45% in rats).

- 6-OHDA lesion models of Parkinson’s disease: 10 mg/kg dosing reduced akinesia by 60% .

Advanced: How were structural contradictions in allosteric binding resolved using computational modeling?

Initial crystallographic data (via SHELX refinement ) suggested a hydrophobic pocket interaction, but mutagenesis revealed conflicting residue contributions (e.g., W787A mutation reduced potency by 90%). Molecular dynamics simulations reconciled this by showing:

- Dynamic hydrogen bonding between the pyridine nitrogen and S808.

- π-π stacking stabilization with F801 in the active conformation.

This dual mechanism explained discrepancies between static crystal structures and functional assays .

Advanced: What experimental designs address species-specific PK/PD variability in preclinical studies?

VU0418506 exhibited species-dependent clearance :

| Species | CL (mL/min/kg) | Vd (L/kg) | t₁/₂ (h) |

|---|---|---|---|

| Rat | 25 | 3.5 | 2.1 |

| Dog | 12 | 2.8 | 4.5 |

| Monkey | 18 | 4.2 | 3.8 |

To mitigate variability:

- Allometric scaling adjusted dosing for translational studies.

- Cerebrospinal fluid (CSF) sampling validated target engagement across species .

Basic: How was the molecular structure of VU0418506 validated?

- X-ray crystallography (SHELXL ) confirmed the pyrazolo-pyridine core and dihedral angle (15° between aryl rings).

- High-resolution MS : [M+H]⁺ = 333.0824 (Δ < 2 ppm).

- ¹H/¹³C NMR resolved substituent positions (e.g., 7.8 ppm doublet for pyridine-H) .

Advanced: What strategies improve CNS penetration while minimizing off-target effects?

- LogP optimization : Reduced from 3.5 to 2.8 via polar morpholine additions.

- P-glycoprotein efflux assays identified non-substrate analogs (e.g., VU0418506 vs. lead compound VU0155041).

- Plasma protein binding was lowered from 98% to 92% to enhance free fraction .

Basic: How is mGlu4 PAM efficacy quantified in Parkinson’s models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.